

# Spectroscopic Data for 1-(2-Chloroethoxy)propane: A Technical Guide

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## Compound of Interest

Compound Name: **1-(2-Chloroethoxy)propane**

Cat. No.: **B1582243**

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## Introduction

In the landscape of modern chemical research and development, the unambiguous structural elucidation of molecules is paramount. **1-(2-Chloroethoxy)propane** (CAS No. 42149-74-6), a chloroalkyl ether, serves as a versatile intermediate in organic synthesis.<sup>[1][2]</sup> Its utility in creating more complex molecules necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the core spectroscopic data for **1-(2-Chloroethoxy)propane**—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data itself, but the underlying scientific rationale for its interpretation. This document is intended for researchers and professionals who require a robust, validated understanding of this compound's spectroscopic signature.

## Molecular Structure and Spectroscopic Assignment

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **1-(2-Chloroethoxy)propane** possesses a simple yet informative structure with five distinct carbon environments and five corresponding proton environments, making it an excellent subject for multi-technique spectroscopic verification.

The molecular formula is C<sub>5</sub>H<sub>11</sub>ClO, with a molecular weight of 122.59 g/mol .<sup>[1]</sup>

Caption: Molecular structure of **1-(2-Chloroethoxy)propane** with atom numbering for NMR assignment.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-(2-Chloroethoxy)propane**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical, complementary data points for full structural confirmation.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum reveals the electronic environment of each proton, their relative numbers, and the connectivity to neighboring protons. The electron-withdrawing effects of the ether oxygen and the chlorine atom cause significant downfield shifts for adjacent protons (protons on C3, C4, and C5).[3]

Data Summary: <sup>1</sup>H NMR of **1-(2-Chloroethoxy)propane**

Assigned Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1 (-CH <sub>3</sub> )	~0.9	Triplet (t)	3H	~7.4
H-2 (-CH <sub>2</sub> -)	~1.6	Sextet	2H	~7.4
H-3 (-O-CH <sub>2</sub> -)	~3.5	Triplet (t)	2H	~6.7
H-4 (-O-CH <sub>2</sub> -)	~3.7	Triplet (t)	2H	~5.8
H-5 (-CH <sub>2</sub> -Cl)	~3.6	Triplet (t)	2H	~5.8

Data interpreted from spectrum provided by ChemicalBook.[4]

Interpretation and Causality:

- H-1 Protons: The terminal methyl group protons are the most shielded, appearing furthest upfield as a triplet due to coupling with the two adjacent H-2 protons (n+1 rule, 2+1=3).
- H-2 Protons: These methylene protons are adjacent to both the methyl group (3 protons) and a methylene group (2 protons). They are thus split into a sextet (3+2+1=6).

- H-3, H-4, H-5 Protons: The protons on carbons C3, C4, and C5 are all deshielded by the adjacent electronegative oxygen or chlorine atoms, shifting them significantly downfield.[3] The protons on C3 and C4 are adjacent to the ether oxygen, placing them in the typical 3.4-4.5 ppm range for  $\alpha$ -protons in ethers. The protons on C5 are adjacent to the chlorine atom, also resulting in a downfield shift. The observed signals around 3.5-3.7 ppm are triplets, consistent with coupling to their two-proton neighbors.

#### Experimental Protocol: Acquiring a $^1\text{H}$ NMR Spectrum

- Sample Preparation: Dissolve ~5-10 mg of **1-(2-Chloroethoxy)propane** in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
- Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a  $90^\circ$  pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Collect 8-16 scans for a good signal-to-noise ratio.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.0 ppm.

Caption: Standard workflow for  $^1\text{H}$  NMR spectroscopic analysis.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the number of unique carbon environments and their chemical nature. The presence of five distinct signals in the  $^{13}\text{C}$  NMR spectrum is a key validation point for the structure of **1-(2-Chloroethoxy)propane**.[1]

Data Summary: Predicted  $^{13}\text{C}$  NMR of **1-(2-Chloroethoxy)propane**

Assigned Carbon	Chemical Shift ( $\delta$ , ppm)
C-1 (-CH <sub>3</sub> )	~10.5
C-2 (-CH <sub>2</sub> -)	~22.8
C-5 (-CH <sub>2</sub> -Cl)	~42.7
C-4 (-O-CH <sub>2</sub> -)	~70.9
C-3 (-O-CH <sub>2</sub> -)	~72.3

Chemical shifts are estimated based on standard values for similar functional groups. An experimental spectrum is noted as available in the PubChem database.[\[1\]](#)

#### Interpretation and Causality:

- Alkyl Carbons (C-1, C-2): These carbons are in a typical alkane environment and appear in the upfield region of the spectrum.
- Halogenated Carbon (C-5): The carbon directly bonded to the chlorine atom is deshielded and shifted downfield to ~42.7 ppm.
- Ether Carbons (C-3, C-4): The carbons bonded to the ether oxygen are significantly deshielded due to the oxygen's electronegativity, appearing furthest downfield in the 70-75 ppm range.

Experimental Protocol: Acquiring a <sup>13</sup>C NMR Spectrum The protocol is similar to that for <sup>1</sup>H NMR, with the primary difference being the acquisition parameters to account for the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.

- Sample Preparation: Use a more concentrated sample if possible (~20-50 mg in ~0.7 mL of CDCl<sub>3</sub>).
- Instrument Setup: Tune the probe to the <sup>13</sup>C frequency.
- Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A much larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of **1-(2-Chloroethoxy)propane** is characterized by strong absorptions from the C-O ether linkage and C-H alkane bonds.[\[5\]](#)

Data Summary: Key IR Absorptions for **1-(2-Chloroethoxy)propane**

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity
2850-3000	C-H (sp <sup>3</sup> ) Stretch	Strong
1050-1150	C-O Stretch (Ether)	Strong
650-850	C-Cl Stretch	Medium-Strong

Data interpreted from the NIST Gas-Phase Infrared Database.[\[5\]](#)

Interpretation and Causality:

- C-H Stretch: The strong, sharp peaks just below 3000 cm<sup>-1</sup> are characteristic of C-H stretching in saturated (sp<sup>3</sup>) systems.
- C-O Stretch: The most diagnostic peak for this molecule is the strong absorption in the 1050-1150 cm<sup>-1</sup> region, which is the hallmark of an ether's C-O single bond stretching vibration.
- C-Cl Stretch: The presence of the carbon-chlorine bond is confirmed by a medium to strong absorption in the fingerprint region, typically between 650 and 850 cm<sup>-1</sup>.

Experimental Protocol: Acquiring an ATR-IR Spectrum

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO<sub>2</sub> and H<sub>2</sub>O.

- Sample Application: Place a single drop of liquid **1-(2-Chloroethoxy)propane** directly onto the ATR crystal.
- Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- Cleaning: Thoroughly clean the ATR crystal after the measurement.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to piece together its structure.

Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation.

The mass spectrum of **1-(2-Chloroethoxy)propane** shows a weak or absent molecular ion peak at m/z 122/124 (due to  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes) but reveals a characteristic fragmentation pattern.[6]

Data Summary: Major Fragments in the EI Mass Spectrum

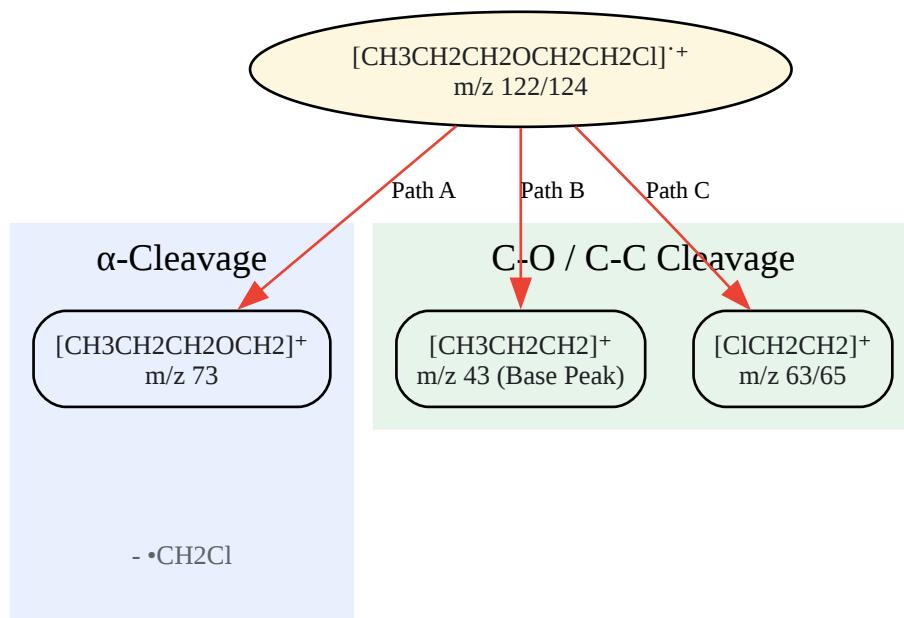
m/z	Proposed Fragment Ion	Notes
73	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{-O-CH}_2]^+$	$\alpha$ -cleavage, loss of $\text{CH}_2\text{Cl}$ radical
63/65	$[\text{CH}_2\text{Cl}]^+$	Isotopic pattern for one Cl atom
59	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{-O}]^+$	Cleavage of C-O bond
43	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$	Propyl cation, often the base peak

Data interpreted from the NIST Mass Spectrometry Data Center.[6]

Interpretation and Fragmentation Pathways: The fragmentation of ethers and alkyl halides is well-understood.[7][8][9] The initial ionization event typically removes a non-bonding electron

from the oxygen or chlorine atom.

- $\alpha$ -Cleavage: The most common fragmentation pathway for ethers is cleavage of a bond alpha (adjacent) to the oxygen atom. For **1-(2-Chloroethoxy)propane**, this can happen in two ways:
  - Loss of an ethyl radical to give an ion at m/z 93/95.
  - Loss of a chloromethyl radical ( $\bullet\text{CH}_2\text{Cl}$ ) to give the prominent ion at m/z 73. This is a favorable pathway.
- C-O Bond Cleavage: Direct cleavage of the C-O bonds can also occur, leading to ions such as the propyl cation ( $[\text{CH}_3\text{CH}_2\text{CH}_2]^+$ ) at m/z 43 or the propoxy cation at m/z 59. The stability of the resulting propyl cation often makes m/z 43 the base peak in the spectrum.
- Halide Fragmentation: Cleavage of the C-Cl bond can generate a chloromethyl cation ( $[\text{CH}_2\text{Cl}]^+$ ) at m/z 49/51 (less common) or, more significantly, cleavage alpha to the chlorine can lead to the formation of ions like the  $[\text{ClCH}_2\text{CH}_2]^+$  cation at m/z 63/65.



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Caption: Key EI fragmentation pathways for **1-(2-Chloroethoxy)propane**.

### Experimental Protocol: Acquiring a GC-MS Spectrum

- Sample Preparation: Prepare a dilute solution of **1-(2-Chloroethoxy)propane** (~100 ppm) in a volatile organic solvent like dichloromethane or hexane.
- GC Method: Inject 1  $\mu$ L of the solution into the GC-MS. Use a standard non-polar column (e.g., DB-5ms). Set a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.
- MS Method: Set the mass spectrometer to scan a range of m/z 40-200. Use a standard electron ionization energy of 70 eV.
- Analysis: Analyze the resulting chromatogram to find the peak for **1-(2-Chloroethoxy)propane** and examine the corresponding mass spectrum.

## Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of multiple techniques to build a conclusive, self-validating case for a molecule's structure.

- MS suggests a molecular weight of 122 and the presence of chlorine and a propyl group through fragmentation.
- IR confirms the presence of an ether functional group (C-O stretch), a C-Cl bond, and an alkyl (C-H) framework, while confirming the absence of other groups like hydroxyls (-OH) or carbonyls (C=O).
- $^{13}\text{C}$  NMR validates the presence of five unique carbon environments, with chemical shifts consistent with two carbons bonded to oxygen, one to chlorine, and two in an alkyl chain.
- $^1\text{H}$  NMR provides the final, detailed map, confirming the exact connectivity and arrangement of all protons. The integration (3:2:2:2:2) and splitting patterns (triplet, sextet, and three triplets) are perfectly consistent with the proposed structure and no other isomer.

Together, these datasets form a robust and internally consistent characterization of **1-(2-Chloroethoxy)propane**, leaving no ambiguity as to its identity and purity.

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